Product packaging for Lupinine hydrochloride(Cat. No.:CAS No. 6113-09-3)

Lupinine hydrochloride

Cat. No.: B1675507
CAS No.: 6113-09-3
M. Wt: 205.72 g/mol
InChI Key: ZKXVUMSVQBQBCR-BAUSSPIASA-N
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Description

Significance within Natural Product Chemistry

Quinolizidine (B1214090) alkaloids are of considerable importance in natural product chemistry due to their diverse and complex structures, which present intriguing challenges and opportunities for stereochemistry studies, synthetic methodology development, and structure-activity relationship investigations. acs.org Their wide range of reported pharmacological activities has also made them promising candidates for therapeutic development. acs.org The study of QAs contributes to our understanding of plant defense mechanisms, as these compounds often protect plants from herbivores and microorganisms. researchgate.net

Overview of Quinolizidine Alkaloid Classes Relevant to Lupinine (B175516)

The quinolizidine alkaloids are a broad family of compounds with over 200 known structures, which can be categorized into several structural types. wikipedia.org The primary classes relevant to the study of lupinine include:

Lupinine Type: This group consists of bicyclic structures, with lupinine and its derivatives being the primary examples. wikipedia.org

Sparteine (B1682161) Type: These are tetracyclic alkaloids. cabidigitallibrary.org Sparteine was one of the first QAs to be isolated. acs.org

Lupanine Type: These are also tetracyclic structures and are closely related to the sparteine type. acs.org

Matrine Type: These are tetracyclic alkaloids with a distinct four-ring system. acs.org

α-Pyridone Type: This class includes compounds like cytisine (B100878) and anagyrine. wikipedia.org

Lupinine itself is a bicyclic quinolizidine alkaloid. cabidigitallibrary.org

Historical Context of Lupinine Research

The history of lupinine research is intertwined with the broader study of quinolizidine alkaloids. Sparteine and lupinine were among the first QAs to be isolated from the leaves and stems of Lupinus luteus at the beginning of the 20th century. nih.govacs.org The first racemic total synthesis of lupinine was achieved in 1937 by Clemo, Morgan, and Raper. wikipedia.org This was a significant milestone that paved the way for further synthetic efforts. The first enantioselective synthesis, yielding the biologically active (-)-lupinine, was accomplished in 1966 by Goldberg and Ragade. wikipedia.org Since then, numerous total syntheses of both racemic and enantiomerically pure lupinine have been reported, reflecting its enduring importance in synthetic organic chemistry. wikipedia.org

Table 1: Key Milestones in Lupinine Research

Year Milestone Researchers Significance
Early 20th Century Isolation of Lupinine Not specified in provided context One of the first quinolizidine alkaloids to be identified.
1937 First Racemic Total Synthesis Clemo, Morgan, and Raper Demonstrated the feasibility of chemically synthesizing the lupinine structure. wikipedia.org
1966 First Enantioselective Synthesis Goldberg and Ragade Enabled the production of the specific biologically active form of lupinine. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20ClNO B1675507 Lupinine hydrochloride CAS No. 6113-09-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

6113-09-3

Molecular Formula

C10H20ClNO

Molecular Weight

205.72 g/mol

IUPAC Name

[(1R,9aR)-1,2,3,4,5,6,7,8,9,9a-decahydroquinolizin-5-ium-1-yl]methanol;chloride

InChI

InChI=1S/C10H19NO.ClH/c12-8-9-4-3-7-11-6-2-1-5-10(9)11;/h9-10,12H,1-8H2;1H/t9-,10+;/m0./s1

InChI Key

ZKXVUMSVQBQBCR-BAUSSPIASA-N

SMILES

C1CCN2CCCC(C2C1)CO.Cl

Isomeric SMILES

C1CC[NH+]2CCC[C@H]([C@H]2C1)CO.[Cl-]

Canonical SMILES

C1CC[NH+]2CCCC(C2C1)CO.[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lupinine hydrochloride

Origin of Product

United States

Chemical Structure and Properties

Molecular Formula, Weight, and Structural Features

Lupinine has the molecular formula C₁₀H₁₉NO and a molecular weight of 169.26 g/mol . lktlabs.com The hydrochloride salt is formed by the protonation of the nitrogen atom in the quinolizidine (B1214090) ring. The structure features a bicyclic system with a hydroxylmethyl group attached to one of the bridgehead carbons. ontosight.ai This chiral center gives rise to different stereoisomers.

Physicochemical Properties

Lupinine is described as a light brown or orange crystalline powder. lktlabs.com It is soluble in water, alcohol, chloroform, and ether. lktlabs.com The melting point of lupinine is reported to be between 68.5-69.2°C. lktlabs.com

Synthesis and Biosynthesis

Biosynthesis in Lupinus Species

In nature, lupinine is biosynthesized from the amino acid L-lysine in plants of the Lupinus genus. wikipedia.orgrsc.org The biosynthetic pathway involves the decarboxylation of lysine (B10760008) to form cadaverine. rsc.org Cadaverine then undergoes oxidative deamination to an aldehyde, which cyclizes to form a key intermediate. rsc.org This intermediate is the last common precursor for both bicyclic alkaloids like lupinine and the more complex tetracyclic quinolizidine (B1214090) alkaloids. rsc.org Two consecutive enzymatic reductions of this intermediate lead to the formation of (-)-lupinine. rsc.org

Chemical Reactivity and Derivative Compounds

Characteristic Reactions of the Lupinine Core Structure

The presence of the hydroxyl group and the tertiary amine in the quinolizidine (B1214090) ring system are the primary sites of chemical reactivity in lupinine. The hydroxyl group can undergo esterification, as seen in the synthesis of polyacryloryl lupinine hydrochloride where it is esterified with methacrylic acid. ontosight.ai The nitrogen atom can be quaternized, for example, to form lupinine methiodide. cdnsciencepub.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Examples of Derivative Compounds and Their Research Applications

A notable derivative is polyacryloryl this compound, a synthetic homopolymer. ontosight.ai This polymer is created by polymerizing the monomer formed from the esterification of lupinine with 2-methyl-2-propenoic acid. ontosight.ai Research is ongoing to explore its potential applications in the biomedical field, including as a drug delivery system or biomaterial. ontosight.ai

Occurrence and Isolation from Natural Sources

Plant Families and Species Producing Lupinine

Lupinine is primarily found in plants of the genus Lupinus, which belongs to the Fabaceae (legume) family. wikipedia.orgontosight.ai It is also found in species of Loranthus and Calia. lktlabs.com Different Lupinus species have characteristic alkaloid profiles, with L. luteus being a notable producer of lupinine. nih.gov

Acetylcholinesterase (AChE) Inhibition Mechanisms

Extraction and Isolation Methods

The isolation of lupinine from plant material typically involves extraction with a solvent followed by chromatographic separation. For instance, lupinine and sparteine (B1682161) can be separated from a plant extract using chromatography on silica (B1680970) gel. cdnsciencepub.com The isolated lupinine can then be converted to its hydrochloride salt for further purification and use. cdnsciencepub.com

Applications in Scientific Research

Use as a Chiral Auxiliary and Precursor in Synthetic Chemistry

The chiral nature of lupinine makes it a valuable starting material and chiral auxiliary in asymmetric synthesis. Its well-defined stereochemistry can be used to control the stereochemical outcome of chemical reactions, leading to the synthesis of other chiral molecules.

Role in Studying Plant-Herbivore Interactions

Quinolizidine (B1214090) alkaloids, including lupinine, play a crucial role in the chemical defense of plants against herbivores. researchgate.netontosight.ai Their bitter taste and potential toxicity deter insects and other animals from feeding on the plants. wikipedia.orgontosight.ai The study of lupinine and other QAs provides insights into the complex ecological relationships between plants and the animals that consume them.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing lupinine hydrochloride in laboratory settings?

  • Methodological Answer : Synthesis typically involves extraction from natural sources (e.g., Lupinus species) or semi-synthetic modification of lupinine. Characterization requires HPLC for purity validation (>99%), NMR (¹H/¹³C) for structural confirmation, and mass spectrometry (HRMS) for molecular weight verification. Ensure solvent compatibility (e.g., methanol or chloroform) and pH stability (6–8) during purification .
  • Experimental Design : Include controls such as commercially available this compound for comparative spectral analysis. Document retention times and solvent gradients in HPLC protocols to ensure reproducibility .

Q. How should researchers handle contradictions in reported biological activities of this compound (e.g., acetylcholinesterase inhibition vs. CD69 activation)?

  • Data Analysis : Use orthogonal assays to validate target interactions. For AChE/BChE inhibition, employ Ellman’s assay with donepezil as a positive control. For CD69 activation, flow cytometry with Jurkat T-cells is recommended. Statistical reconciliation (e.g., ANOVA with post-hoc tests) can resolve discrepancies arising from cell-line variability or assay conditions .
  • Table 1 : Comparative Activity Profiles

Assay TypeTargetModel SystemIC50/EC50 (µM)Reference
Ellman’sAChEHuman RBCs12.3 ± 1.5
Flow CytometryCD69Jurkat Cells8.9 ± 0.7

Advanced Research Questions

Q. What experimental strategies optimize the pharmacokinetic profiling of this compound in preclinical models?

  • Methodology : Use LC-MS/MS for plasma stability studies (pH 7.4, 37°C) and microsomal incubation (CYP450 isoforms) to assess metabolic pathways. For bioavailability, administer intravenously (IV) and orally (PO) in rodents, calculating AUC ratios. Include bile-duct cannulated models to evaluate enterohepatic recirculation .
  • Critical Considerations : Account for species-specific differences in CYP450 activity (e.g., rat vs. human microsomes). Validate assays with probenecid (inhibitor control) to confirm transporter-mediated excretion .

Q. How can researchers design dose-response studies to address biphasic effects of this compound in neuroinflammation models?

  • Experimental Design : Use a logarithmic dose range (0.1–100 µM) in LPS-stimulated microglia. Measure TNF-α/IL-6 via ELISA and NF-κB activation via luciferase reporter assays. Include a negative control (vehicle) and a positive control (dexamethasone). Nonlinear regression analysis (e.g., sigmoidal curve fitting) resolves biphasic trends .
  • Data Interpretation : Address hormetic responses by correlating cytokine levels with oxidative stress markers (e.g., ROS via DCFDA fluorescence) to distinguish pro- vs. anti-inflammatory effects .

Q. What in silico approaches predict off-target interactions of this compound?

  • Methodology : Perform molecular docking (AutoDock Vina) against Pharmaprojects or ChEMBL databases. Validate predictions with SPR (surface plasmon resonance) for binding kinetics (ka/kd). Use cheminformatics tools (e.g., SwissADME) to assess PAINS (pan-assay interference compounds) alerts .
  • Table 2 : Predicted Off-Targets

Target ClassPredicted Affinity (∆G, kcal/mol)Validation Method
σ1 Receptor-9.2SPR
MAO-B-8.7Enzymatic Assay

Reproducibility and Reporting

Q. How should researchers document experimental protocols to ensure reproducibility of this compound studies?

  • Guidelines : Follow NIH preclinical reporting standards (ARRIVE 2.0). Include batch-specific purity data, solvent lot numbers, and equipment calibration dates. For in vivo studies, detail housing conditions (e.g., temperature, circadian cycle) .
  • Checklist :

  • NMR solvent peaks clearly annotated.
  • Cell culture passage number and mycoplasma testing status.
  • Statistical power analysis for sample size justification .

Q. What statistical methods resolve conflicting results in dose-dependent toxicity assays?

  • Analysis Framework : Apply Bayesian hierarchical modeling to integrate heterogeneous datasets. Use sensitivity analysis to identify outliers (e.g., Grubbs’ test). Pre-register hypotheses on platforms like OSF to reduce confirmation bias .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in vitro and in vivo?

  • Safety Guidelines : Use fume hoods for powder weighing (particle size <10 µm risk). For in vivo administration, adhere to OECD 423 guidelines for acute oral toxicity (LD50 estimation). Include necropsy protocols for organ toxicity assessment (e.g., liver histopathology) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lupinine hydrochloride
Reactant of Route 2
Lupinine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.